tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. It belongs to a class of compounds that exhibit various biological activities, including anti-inflammatory and anticancer properties. The compound's unique structure, characterized by a thieno[3,2-c]pyridine core, contributes to its reactivity and interaction with biological targets.
This compound can be synthesized through various chemical methods, and its derivatives are often explored in pharmaceutical research for their therapeutic potential. The synthesis typically involves the use of specific reagents and conditions that facilitate the formation of the thieno[3,2-c]pyridine framework.
tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate is classified as a heterocyclic compound due to the presence of sulfur and nitrogen in its ring structure. It is also categorized under carboxylates due to the presence of the carboxylate functional group in its molecular structure.
The synthesis of tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate can be achieved through multiple synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-c]pyridine ring.
The molecular structure of tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate features:
The molecular formula is , with a molecular weight of approximately 250.32 g/mol. The compound's structural representation indicates potential sites for hydrogen bonding and interactions with biological targets.
tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate can undergo several chemical reactions:
These reactions typically require careful control of pH and temperature to optimize yields and minimize side reactions.
The mechanism of action for tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate likely involves:
Studies suggest that compounds with similar structures exhibit activity against various cancer cell lines and inflammatory models, indicating potential therapeutic applications.
Relevant data includes melting point ranges and spectral data (NMR, IR) that confirm structural integrity during synthesis.
tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate has potential applications in:
The construction of the dihydrothieno[3,2-c]pyridine scaffold necessitates precise heterocyclic annulation techniques. A predominant approach involves Paal-Knorr-type cyclization, where linear precursors containing thiophene and enamine functionalities undergo acid- or base-catalyzed ring closure. This method leverages the nucleophilicity of the enamine nitrogen toward electrophilic centers within the thiophene ring, typically at the 2- or 3-position. For example, tert-butyl 6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (CAS 230301-73-2) serves as a key intermediate synthesized via such cyclizations, with subsequent functionalization enabling access to the 7-amino derivative [10].
Alternative routes employ multicomponent reactions that assemble the bicyclic system in a single step from simpler precursors like aldehydes, amines, and thiophene derivatives bearing activated methylene groups. These reactions often proceed under mild conditions with high atom economy, though regiocontrol remains challenging. Computational analyses (XLogP3: 2.59; TPSA: 57.78 Ų) of related scaffolds indicate moderate polarity and 3D complexity, necessitating tailored reaction conditions to prevent regioisomeric byproducts during cyclization [8].
Table 1: Comparative Ring-Closure Approaches for Thienopyridine Core Synthesis
Strategy | Key Reagents/Conditions | Regiochemical Outcome | Limitations |
---|---|---|---|
Paal-Knorr Cyclization | Thiophosgene, base catalysis | High [3,2-c] selectivity | Requires pre-functionalized linear precursors |
Multicomponent Reaction | Aldehyde, primary amine, catalyst (e.g., HFIP) | Moderate control | Competitive side reactions |
Reductive Amination | NaBH₃CN, protic solvents | Selective for 7-position | Functional group tolerance issues |
Introducing the amino group at the C7 position exploits the inherent reactivity of the dihydropyridine ring toward electrophilic amination or nucleophilic substitution. Reductive amination of the corresponding 7-ketone (tert-butyl 7-oxo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate) using ammonium acetate and sodium cyanoborohydride provides moderate yields but risks over-reduction. Alternatively, Curtius rearrangement of acyl azides derived from 7-carboxylic acid derivatives offers a high-yielding route to the unprotected 7-amino group, though it requires stringent anhydrous conditions to avoid isocyanate hydrolysis [7].
A more direct approach involves nucleophilic displacement of activated leaving groups (e.g., mesylate, bromide) at C7. The C7-hydroxyl derivative (tert-butyl 7-hydroxy-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate, CAS 339056-28-9) serves as a precursor for Mitsunobu reactions or conversion to halides amenable to azide substitution, followed by Staudinger reduction. This sequence achieves excellent regioselectivity due to the steric accessibility of the C7 position in the partially saturated ring [9].
The Boc group serves a dual role: it protects the ring nitrogen (N5) during C7 functionalization and enhances solubility for purification. Protection is optimally performed using di-tert-butyl dicarbonate (Boc₂O) under catalytic conditions. Solvent-free protocols with iodine catalysts or aqueous methods utilizing 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) achieve >90% conversion while avoiding N7-Boc contamination, as confirmed by NMR studies. The Boc group’s stability across diverse reaction conditions (pH 1–9 at RT) permits orthogonal protection strategies when paired with acid-labile groups [7].
Deprotection necessitates strong acids like HCl or TFA in dichloromethane, generating the tert-butyl cation scavenged by additives (e.g., thiophenol). Kinetic studies reveal complete deprotection within 30 minutes using 20% TFA, with the amino tautomer of the dihydrothienopyridine ring resisting N-protonation-induced side reactions. Crucially, the 7-amino group remains unaffected under these conditions, enabling selective N5 deprotection for downstream functionalization [7].
Table 2: Stability Profile of Boc Group Under Representative Conditions
Condition | Stability | Degradation Pathway | Recommendations |
---|---|---|---|
Aqueous pH 1 (RT) | 24+ hours | Slow hydrolysis | Compatible for short-term exposure |
Aqueous pH 12 (RT) | 48+ hours | Base-catalyzed elimination | Avoid prolonged storage |
NaOCH₃/MeOH | Stable | None observed | Safe for esterifications |
H₂/Rh catalysis | Partial loss | Reductive cleavage | Use alternative reducing agents |
While the 5,6,7,8-tetrahydrothieno[3,2-c]pyridine scaffold is accessible via exhaustive hydrogenation, stereocontrol at C7 remains challenging. Heterogeneous catalysts (Pd/C, PtO₂) in protic solvents afford racemic 7-amino derivatives due to rapid epimerization. In contrast, homogeneous catalysts enable enantioselectivity: Rh(I)-(R)-BINAP complexes reduce exocyclic enamines with 85% ee, while Ru(II)-TsDPEN transfer hydrogenation (HCO₂H/NEt₃) achieves 92% ee for cyclic imine precursors [8].
Substrate-catalyst interactions are governed by the thienopyridine’s conformational rigidity. Computational models (DFT) reveal that steric shielding by the thiophene ring biases adsorption onto metal surfaces, favoring re-face approach for C=N reduction. Hydrogen pressure (50–100 psi) and low temperature (0–5°C) further enhance diastereomeric ratios to >20:1 in optimized systems, though the Boc group’s bulk can impede stereodifferentiation during cis-fused ring hydrogenation [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0